REACTION_SMILES
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[Br:1][c:2]1[c:3]([O:13][CH3:14])[n:4][cH:5][c:6]2[c:7](=[O:12])[cH:8][cH:9][nH:10][c:11]12.[CH3:19][OH:20].[CH:15]([O-:16])=[O:17].[NH4+:18]>>[cH:2]1[c:3]([O:13][CH3:14])[n:4][cH:5][c:6]2[c:7](=[O:12])[cH:8][cH:9][nH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ncc2c(=O)cc[nH]c2c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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COc1cc2[nH]ccc(=O)c2cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |